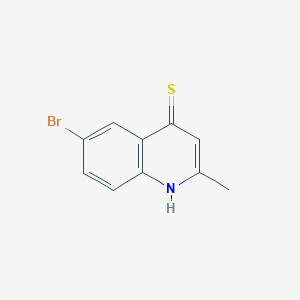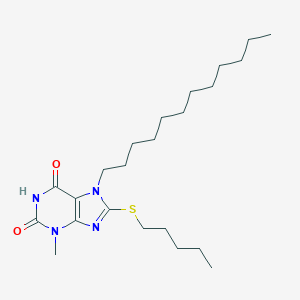![molecular formula C35H32N2O10S5 B406263 2,3,4',5'-tetramethoxycarbonyl-6-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-ethoxy-5,5-dimethyl-5,6-dihydro- spiro[1H-thiopyrano[2,3-c]quinoline-1,2'-(1',3'-dithiole)]](/img/structure/B406263.png)
2,3,4',5'-tetramethoxycarbonyl-6-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-ethoxy-5,5-dimethyl-5,6-dihydro- spiro[1H-thiopyrano[2,3-c]quinoline-1,2'-(1',3'-dithiole)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4’,5’-tetramethoxycarbonyl-6-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-ethoxy-5,5-dimethyl-5,6-dihydro-spiro[1H-thiopyrano[2,3-c]quinoline-1,2’-(1’,3’-dithiole)] is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2,3,4’,5’-tetramethoxycarbonyl-6-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-ethoxy-5,5-dimethyl-5,6-dihydro-spiro[1H-thiopyrano[2,3-c]quinoline-1,2’-(1’,3’-dithiole)] involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the thiopyrano and dithiole moieties. The final steps involve the addition of the benzothiazolylsulfanyl and ethoxy groups. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and spiro compounds. What sets 2,3,4’,5’-tetramethoxycarbonyl-6-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-ethoxy-5,5-dimethyl-5,6-dihydro-spiro[1H-thiopyrano[2,3-c]quinoline-1,2’-(1’,3’-dithiole)] apart is its combination of functional groups, which may confer unique chemical and biological properties. Similar compounds might include:
- 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C35H32N2O10S5 |
|---|---|
Molecular Weight |
801g/mol |
IUPAC Name |
tetramethyl 6'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C35H32N2O10S5/c1-8-47-17-13-14-18-20(15-17)37(22(38)16-48-33-36-19-11-9-10-12-21(19)49-33)34(2,3)28-23(18)35(24(29(39)43-4)25(50-28)30(40)44-5)51-26(31(41)45-6)27(52-35)32(42)46-7/h9-15H,8,16H2,1-7H3 |
InChI Key |
BHNKQFHONSZWGK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione](/img/structure/B406181.png)
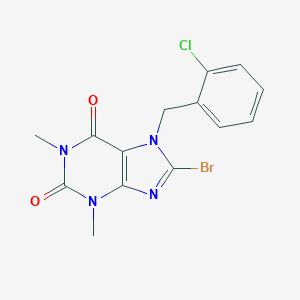
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406184.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406192.png)
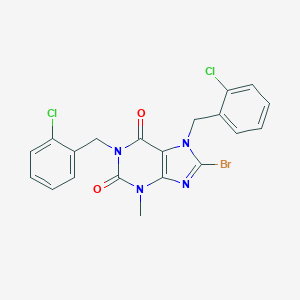

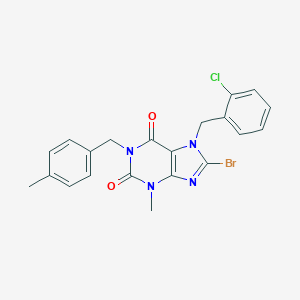
![2-(Dichloromethyl)-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B406198.png)
